- Deprotonation of chloropyridines using lithium magnesates, Tetrahedron Letters (2004, 2004, 45(42), 7873-7877

Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)

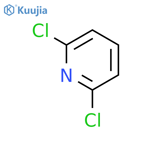

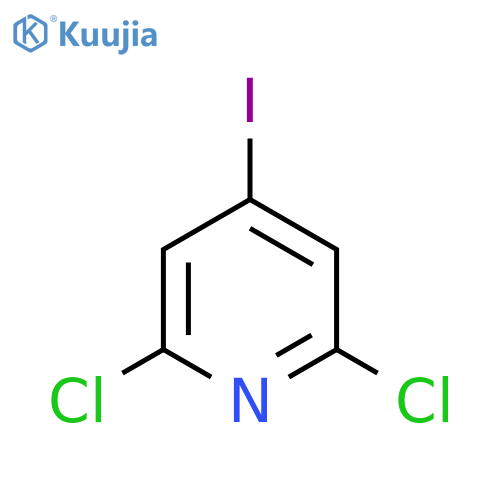

2,6-Dichloro-4-iodopyridine structure

Nome do Produto:2,6-Dichloro-4-iodopyridine

2,6-Dichloro-4-iodopyridine Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,6-Dichloro-4-iodopyridine

- 2,6-Dichloro-4-iodo-pyridine

- 2 6-dichloro-4-iodopyridine

- PYRIDINE, 2,6-DICHLORO-4-IODO-

- PubChem17648

- 2,6-Dichloro-4-iodopyridine,

- 2,6 dichloro-4-iodo pyridine

- NGSKFMPSBUAUNE-UHFFFAOYSA-N

- EBD16995

- BCP03577

- BBL101271

- STL555067

- 4-IODO-2,6-DICHLOROPYRIDINE

- LS20633

- TRA0010168

- AB32018

- 2,6-Dichloro-4-iodopyridine (ACI)

- DTXSID00471453

- BB 0261950

- 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine

- EN300-125368

- FT-0682253

- J-507432

- 2,6-Dichloro-4-iodopyridine, 97%

- AKOS005257743

- MFCD07368400

- HY-41945

- SCHEMBL363319

- GS-5875

- AM20061785

- SY019485

- 98027-84-0

- CS-D1682

- D4774

- AC-26248

- DB-000817

-

- MDL: MFCD07368400

- Inchi: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H

- Chave InChI: NGSKFMPSBUAUNE-UHFFFAOYSA-N

- SMILES: IC1C=C(N=C(C=1)Cl)Cl

Propriedades Computadas

- Massa Exacta: 272.8609g/mol

- Carga de Superfície: 0

- XLogP3: 3.4

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Ligações Rotativas: 0

- Massa monoisotópica: 272.8609g/mol

- Massa monoisotópica: 272.8609g/mol

- Superfície polar topológica: 12.9Ų

- Contagem de Átomos Pesados: 9

- Complexidade: 91

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Grayish yellow powder

- Densidade: 2.129

- Ponto de Fusão: 161.0 to 165.0 deg-C

- Ponto de ebulição: 291.6℃ at 760 mmHg

- Ponto de Flash: 130.1±25.9 °C

- Índice de Refracção: 1.652

- PSA: 12.89000

- LogP: 2.99300

- Sensibilidade: Light Sensitive

- Solubilidade: Not determined

2,6-Dichloro-4-iodopyridine Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Danger

- Declaração de perigo: H302,H315,H317,H318,H335

- Declaração de Advertência: P261,P280,P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-37/38-41-43

- Instrução de Segurança: S26-S36

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store long-term at 2-8°C

- Frases de Risco:R22; R37/38; R41; R43

- Classe de Perigo:IRRITANT

2,6-Dichloro-4-iodopyridine Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,6-Dichloro-4-iodopyridine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125368-10.0g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 10g |

$94.0 | 2023-06-08 | |

| Enamine | EN300-125368-2.5g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 2.5g |

$48.0 | 2023-06-08 | |

| Enamine | EN300-125368-0.5g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 0.5g |

$21.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047603-100g |

2,6-Dichloro-4-iodopyridine |

98027-84-0 | 98% | 100g |

¥1562.00 | 2024-04-23 | |

| Enamine | EN300-125368-0.1g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 0.1g |

$19.0 | 2023-06-08 | |

| Enamine | EN300-125368-5.0g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 5g |

$58.0 | 2023-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90585-25G |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 97% | 25g |

¥ 297.00 | 2023-04-12 | |

| Fluorochem | 045180-1g |

2,6-Dichloro-4-iodopyridine |

98027-84-0 | 98% | 1g |

£14.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654078-1G |

2,6-Dichloro-4-iodopyridine |

98027-84-0 | 1g |

¥580.62 | 2023-12-01 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-1g |

2,6-Dichloro-4-iodopyridine |

98027-84-0 | 97% | 1g |

¥27 | 2024-07-19 |

2,6-Dichloro-4-iodopyridine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Magnesate(1-), tris(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium Solvents: Diethyl ether ; 2 h, -10 °C

1.2 Reagents: Iodine

1.3 Reagents: Water

1.2 Reagents: Iodine

1.3 Reagents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Magnesate(1-), dichloro(2,2,4,6,6-pentamethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 25 °C; 10 min, 25 °C

1.2 Reagents: Iodine ; 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 Reagents: Iodine ; 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

Referência

- New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenes, European Journal of Organic Chemistry (2009, 2009, , 1781-1795

Método de produção 3

Condições de reacção

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine , (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C

1.2 2 h, rt

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 2 h, rt

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

Referência

- Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity Relationships, Chemistry - A European Journal (2011, 2011, 17(47), 13284-13297

Método de produção 4

Condições de reacção

1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0.1 h, 25 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Iodine Solvents: Tetrahydrofuran

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C

1.4 Reagents: Ammonium chloride Solvents: Water

Referência

- Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds, Angewandte Chemie, 2006, 45(18), 2958-2961

Método de produção 5

Condições de reacção

1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: o-Xylene ; 12 h, 150 °C; 150 °C → rt

1.2 Reagents: Methanol ; 30 min, 45 °C

1.2 Reagents: Methanol ; 30 min, 45 °C

Referência

- Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides, Nature Chemistry (2018, 2018, 10(10), 1016-1022

Método de produção 6

Condições de reacção

1.1 Reagents: Di-μ-chlorobis(tetrahydrofuran)[(tetrahydrofuran)(2,2,6,6-tetramethyl-1-piperidi… ; 1 h, rt

1.2 Reagents: Iodine ; -30 °C

1.2 Reagents: Iodine ; -30 °C

Referência

- Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic Chromophores, Inorganic Chemistry (2020, 2020, 59(20), 14746-14761

Método de produção 7

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Referência

- Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick, Journal of Organic Chemistry (2005, 2005, 70(7), 2494-2502

Método de produção 8

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium nitrite Solvents: Water

1.3 Reagents: Potassium iodide Solvents: Water

1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran

1.2 Reagents: Sodium nitrite Solvents: Water

1.3 Reagents: Potassium iodide Solvents: Water

1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran

Referência

- Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine, Organic Letters (2001, 2001, 3(26), 4263-4265

Método de produção 9

Condições de reacção

1.1 Reagents: N-Iodosuccinimide , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ; 4 h, 30 °C

Referência

- Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids, Journal of the American Chemical Society (2022, 2022, 144(18), 8296-8305

Método de produção 10

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referência

- Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-Substitution, Journal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074

Método de produção 11

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 h, -75 °C

1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C

1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C

Referência

- Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral Configuration, ChemPhysChem (2016, 2016, 17(24), 4090-4101

Método de produção 12

Condições de reacção

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C

1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C

1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile

1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C

1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile

Referência

- Selective functionalization of complex heterocycles via an automated strong base screening platform, Reaction Chemistry & Engineering (2017, 2017, 2(4), 446-450

Método de produção 13

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Strategies for the selective functionalization of dichloropyridines at various sites, European Journal of Organic Chemistry (2001, 2001, , 1371-1376

Método de produção 14

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 5 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

Referência

- Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAR, Organic Letters (2003, 2003, 5(7), 967-970

Método de produção 15

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -75 °C; 45 min, -75 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt

Referência

- Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines, CrystEngComm (2017, 2017, 19(22), 3026-3036

2,6-Dichloro-4-iodopyridine Raw materials

- 2,6-dichloropyridine-4-carboxylic acid

- 2,6-Dichloro-3-iodopyridine

- 2,6-Dichloropyridine-4-carbonyl Chloride

- Iodobenzene

- 2,6-Dichloropyridine

- 4-Amino-2,6-dichloropyridine

2,6-Dichloro-4-iodopyridine Preparation Products

2,6-Dichloro-4-iodopyridine Literatura Relacionada

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

5. Book reviews

98027-84-0 (2,6-Dichloro-4-iodopyridine) Produtos relacionados

- 483995-53-5(11H-Indolo[3,2-c]quinoline, 2,6-dichloro-)

- 14099-07-1(Cadmium, dichloro(pyridine)-)

- 193894-32-5(Phosphorus(1+), dichloro(pyridine)-)

- 14709-73-0(Manganese, dichloro(pyridine)-)

- 33436-40-7(Vanadium, tetrachloro(pyridine)-)

- 15854-87-2(4-Iodopyridine)

- 53344-75-5(4,4'-Bipyridine, 2,2',6-trichloro-)

- 223407-50-9(Pyridine, 2,6-dichloro-4-(chloromethyl)-, hydrochloride)

- 40968-68-1(Benzo[lmn][3,8]phenanthroline, octachloro-)

- 507241-83-0(Quinoline, 2,4-dichloro-7-iodo-6-methyl-)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine

Pureza:99%/99%

Quantidade:100g/500g

Preço ($):154.0/769.0